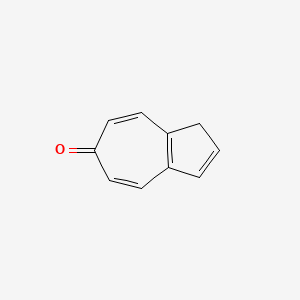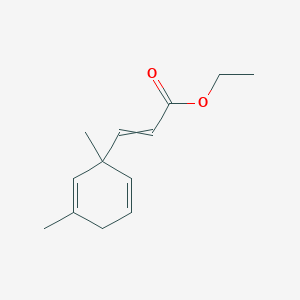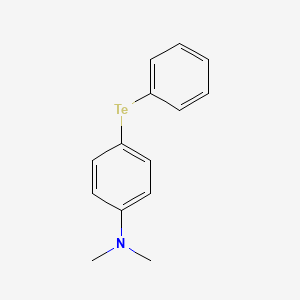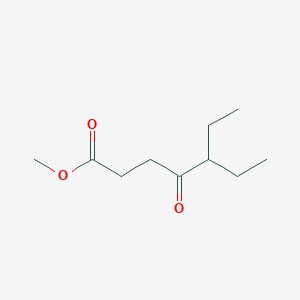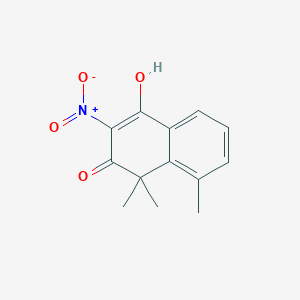
4-Hydroxy-1,1,8-trimethyl-3-nitronaphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1,1,8-trimethyl-3-nitronaphthalen-2(1H)-one is an organic compound belonging to the naphthalene family. Naphthalene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, dyes, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,1,8-trimethyl-3-nitronaphthalen-2(1H)-one typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of a nitro group to a naphthalene derivative.
Hydroxylation: Addition of a hydroxyl group.
Methylation: Introduction of methyl groups at specific positions.
Industrial Production Methods
Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to favor desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions at various positions on the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, or other electrophiles/nucleophiles.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of organic reactions.
Biology
Biological Activity: Potential use in studying biological pathways and interactions.
Medicine
Pharmaceuticals: Potential precursor for drug development.
Industry
Dyes and Pigments: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1,1,8-trimethyl-3-nitronaphthalen-2(1H)-one would depend on its specific application. For example:
Biological Systems: Interaction with specific enzymes or receptors.
Chemical Reactions: Participation in electron transfer or radical formation processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-1,1,8-trimethyl-2-naphthol
- 3-Nitro-1,1,8-trimethyl-2-naphthol
- 4-Hydroxy-3-nitronaphthalene
Uniqueness
4-Hydroxy-1,1,8-trimethyl-3-nitronaphthalen-2(1H)-one is unique due to the specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
63228-94-4 |
|---|---|
Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
4-hydroxy-1,1,8-trimethyl-3-nitronaphthalen-2-one |
InChI |
InChI=1S/C13H13NO4/c1-7-5-4-6-8-9(7)13(2,3)12(16)10(11(8)15)14(17)18/h4-6,15H,1-3H3 |
InChI Key |
JOPCEDMHPWEONI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C(=O)C2(C)C)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


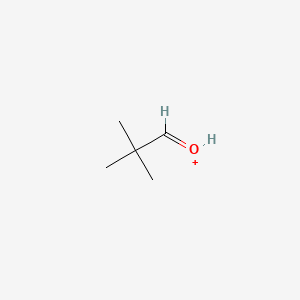
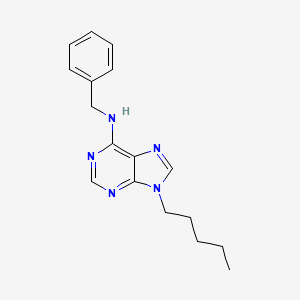
![N-[(E)-(dimethylhydrazinylidene)methyl]furan-2-carboxamide](/img/structure/B14496572.png)
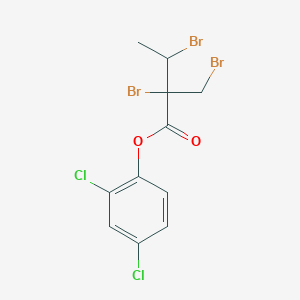
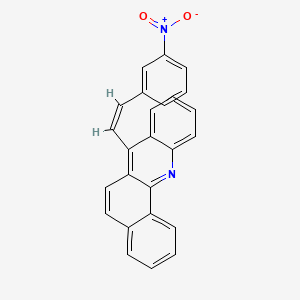
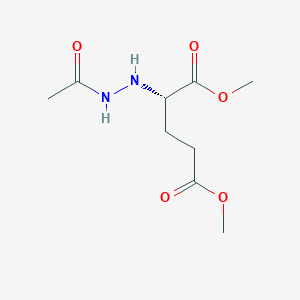
![3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline](/img/structure/B14496596.png)
